
Cyclopentyl(3-methylthiophen-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclopentyl(3-methylthiophen-2-yl)methanamine hydrochloride, also known as CPM or CPMHCl, is a synthetic compound derived from the cyclopentyl group of compounds. It is a derivative of methyltetrahydrofuran (MTHF), a cyclic ether with a five-membered ring structure. CPMHCl is a white crystalline powder with a melting point of about 150°C and a boiling point of about 230°C. It is soluble in water, ethanol, and ether. It has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Catalytic Applications
The synthesis and characterization of palladium(II) complexes containing N,N′-bidentate ligands derived from cyclopentyl and thiophenyl groups have shown significant catalytic activity for the polymerization of methyl methacrylate. This demonstrates the potential use of cyclopentyl(thiophen-2-yl)methanamine derivatives in catalyzing polymer formation, enhancing polymer properties such as syndiotacticity. This catalytic activity is attributed to the distorted square planar geometry of the palladium(II) complexes, facilitating effective polymerization processes (Kim et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
In the realm of material science, particularly in the development of organic light-emitting diodes (OLEDs), cyclometalated iridium complexes containing 3-methylthiophen-2-yl groups have been studied for their highly efficient red phosphorescence. These complexes exhibit significant potential in OLED applications, achieving high efficiency and pure-red emission, which are desirable traits for display and lighting technologies. The study underscores the importance of cyclometalated complexes in enhancing the performance of OLEDs through improved luminescence properties (Tsuboyama et al., 2003).
Electrochemical Applications
Further, the electrochemical synthesis of poly-3-methylthiophene-gamma-cyclodextrin films, incorporating thiophene derivatives, highlights innovative approaches in analytical chemistry. These films show promising applications for the sensitive and selective analysis of neuroleptics and neurotransmitters, indicating the broad utility of cyclopentyl(thiophen-2-yl)methanamine derivatives in creating functionalized materials for electrochemical sensors. The introduction of thiophene units into polymer films enhances their analytical performance, offering low detection limits and improved selectivity (Bouchta et al., 2005).
Pharmaceutical Research
Although explicit applications in pharmaceutical research directly involving "Cyclopentyl(3-methylthiophen-2-yl)methanamine hydrochloride" were not found in the provided literature, related compounds have been studied for their potential biological activities. For instance, derivatives of thiophene and cyclopentyl have been investigated for their local anesthetic and analgesic properties, suggesting a framework within which cyclopentyl(thiophen-2-yl)methanamine derivatives might be studied for similar pharmacological effects in the future (Gataullin et al., 2001).
Propriétés
IUPAC Name |
cyclopentyl-(3-methylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-8-6-7-13-11(8)10(12)9-4-2-3-5-9;/h6-7,9-10H,2-5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBZOIFNCQVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



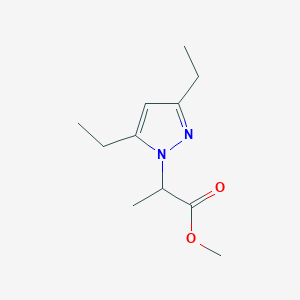
![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)
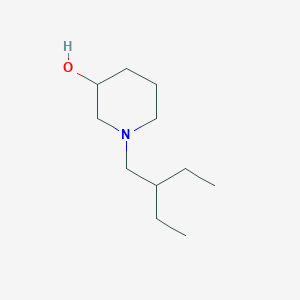
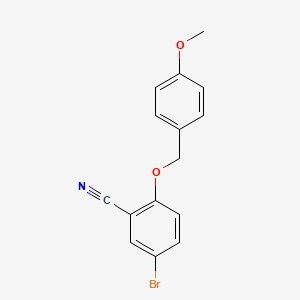

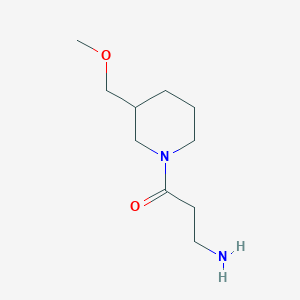

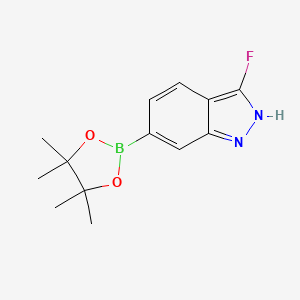
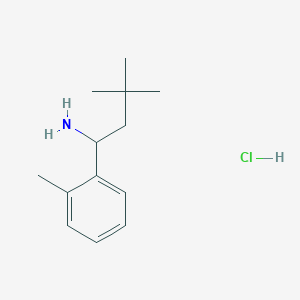

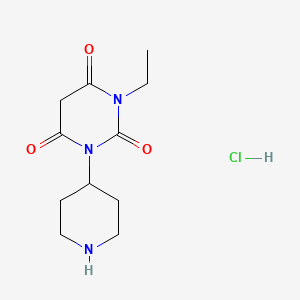
![2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1471966.png)

